REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([N:12]1[CH2:17][CH2:16][N:15]([C:18]3[CH:23]=[CH:22][CH:21]=[C:20]([O:24][CH3:25])[CH:19]=3)[CH2:14][CH2:13]1)[N:8]([C:26]1[CH:31]=[C:30]([C:32]([F:35])([F:34])[F:33])[CH:29]=[CH:28][C:27]=1[O:36][CH3:37])[CH:7]2[CH2:38][C:39]([OH:41])=[O:40].S(=O)(=O)(O)O.[CH3:47]O>C(O)C>[CH3:47][O:40][C:39](=[O:41])[CH2:38][CH:7]1[C:6]2[C:11](=[C:2]([F:1])[CH:3]=[CH:4][CH:5]=2)[N:10]=[C:9]([N:12]2[CH2:13][CH2:14][N:15]([C:18]3[CH:23]=[CH:22][CH:21]=[C:20]([O:24][CH3:25])[CH:19]=3)[CH2:16][CH2:17]2)[N:8]1[C:26]1[CH:31]=[C:30]([C:32]([F:35])([F:34])[F:33])[CH:29]=[CH:28][C:27]=1[O:36][CH3:37]
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Name
|
|
Quantity
|
54 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC=C2C(N(C(=NC12)N1CCN(CC1)C1=CC(=CC=C1)OC)C1=C(C=CC(=C1)C(F)(F)F)OC)CC(=O)O
|
Name
|
|
Quantity
|
540 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
7.85 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
under reflux for 26 h
|
Duration
|
26 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
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Details
|
Water (150 ml) and dichloromethane (150 ml) are added
|
Type
|
CUSTOM
|
Details
|
the phases are separated
|
Type
|
EXTRACTION
|
Details
|
The organic phase is extracted with saturated sodium hydrogencarbonate solution (two times 140 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a foamy residue
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
subsequently dried for 18 h in vacuo
|
Duration
|
18 h
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CC1N(C(=NC2=C(C=CC=C12)F)N1CCN(CC1)C1=CC(=CC=C1)OC)C1=C(C=CC(=C1)C(F)(F)F)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |